![molecular formula C20H30Te B14329811 [(Dodecyltellanyl)ethynyl]benzene CAS No. 110615-15-1](/img/structure/B14329811.png)
[(Dodecyltellanyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dodecyltellanyl)ethynyl]benzene is an organotellurium compound with the molecular formula C20H30Te It is characterized by the presence of a tellurium atom bonded to a dodecyl group and an ethynyl group, which is further attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecyltellanyl)ethynyl]benzene typically involves the reaction of dodecyltellurium trichloride with ethynylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellurium-carbon bond. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dodecyltellanyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles can be used, and reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium species.
Substitution: Substituted benzene derivatives with different functional groups replacing the ethynyl group.
Applications De Recherche Scientifique
[(Dodecyltellanyl)ethynyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of [(Dodecyltellanyl)ethynyl]benzene involves its interaction with molecular targets through its tellurium and ethynyl groups. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The ethynyl group can participate in reactions that modify the structure and activity of target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethynylbenzene dianion: An anion with two ethynyl groups attached to a benzene ring.
Ethynylbenzene: A simpler compound with a single ethynyl group attached to a benzene ring.
Uniqueness
[(Dodecyltellanyl)ethynyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other ethynylbenzene derivatives. The dodecyl group also contributes to its hydrophobicity and potential interactions with biological membranes, making it a compound of interest for various applications.
Propriétés
Numéro CAS |
110615-15-1 |
|---|---|
Formule moléculaire |
C20H30Te |
Poids moléculaire |
398.1 g/mol |
Nom IUPAC |
2-dodecyltellanylethynylbenzene |
InChI |
InChI=1S/C20H30Te/c1-2-3-4-5-6-7-8-9-10-14-18-21-19-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,18H2,1H3 |
Clé InChI |
VQETWMJMCGKROE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Te]C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


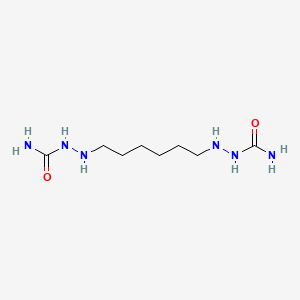
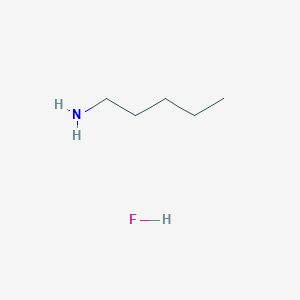


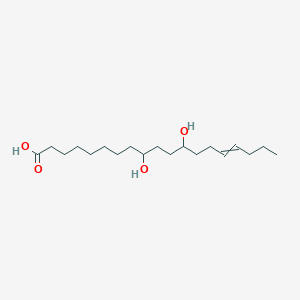
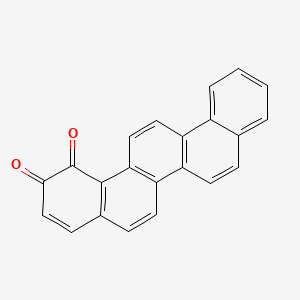
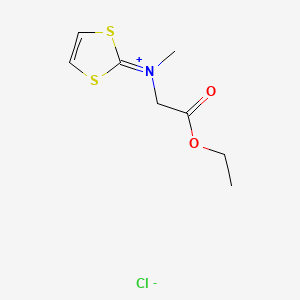
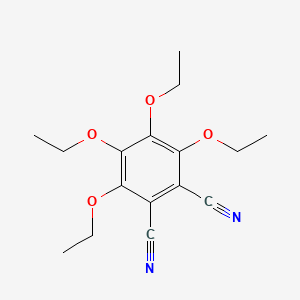
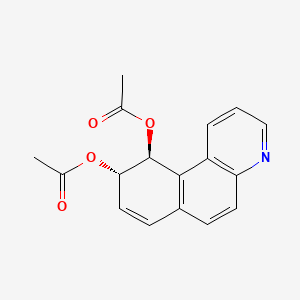
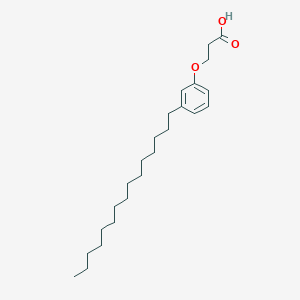
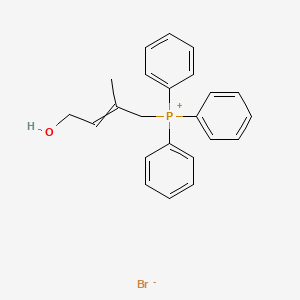

![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
